molecular formula C16H17N3O2 B5397245 N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide

N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide

Cat. No. B5397245
M. Wt: 283.32 g/mol
InChI Key: JJPOEKNJMFXVIS-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a member of the benzamide family and is a small molecule that can easily pass through cell membranes, making it an attractive candidate for drug development.

Mechanism of Action

N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's mechanism of action involves its ability to bind to the active site of PARP, inhibiting its activity. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. In the case of inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's ability to inhibit PARP has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to induce apoptosis and inhibit tumor growth. In inflammation, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to have low toxicity in vitro, making it a relatively safe compound for use in lab experiments. However, one limitation of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide is its instability in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide research. One area of interest is the development of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide-based PARP inhibitors for cancer treatment. Additionally, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to better understand the pharmacokinetics and pharmacodynamics of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide in vivo, which could inform its potential use as a therapeutic agent in humans.

Synthesis Methods

The synthesis of N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide involves the reaction of 4-methyl-2-pyridinylamine with 3-(propionylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. N-(4-methyl-2-pyridinyl)-3-(propionylamino)benzamide has also been studied for its anti-inflammatory properties, with research suggesting that it can reduce the production of inflammatory cytokines in the body.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-15(20)18-13-6-4-5-12(10-13)16(21)19-14-9-11(2)7-8-17-14/h4-10H,3H2,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPOEKNJMFXVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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